Hoveyda-Grubbs Catalyst 1st Generation

概要

説明

The Hoveyda-Grubbs Catalyst 1st Generation is a well-defined ruthenium-based catalyst used primarily for olefin metathesis reactions. It was developed by Amir H. Hoveyda and Robert H. Grubbs and is known for its stability and efficiency in catalyzing the formation of carbon-carbon double bonds. This catalyst is particularly valued for its ability to tolerate a wide range of functional groups and its air and moisture stability .

準備方法

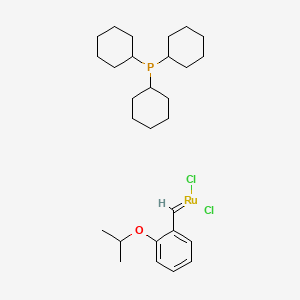

The synthesis of the Hoveyda-Grubbs Catalyst 1st Generation involves the reaction of dichloro(tricyclohexylphosphine)ruthenium(II) with 2-isopropoxybenzylidene . The process typically includes the following steps:

Formation of the Ruthenium Complex: The initial step involves the preparation of the ruthenium complex by reacting ruthenium trichloride with tricyclohexylphosphine.

Ligand Exchange: The complex is then treated with 2-isopropoxybenzylidene to form the final catalyst.

Purification: The product is purified through crystallization or other suitable methods to obtain the pure catalyst.

Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and purity .

化学反応の分析

The Hoveyda-Grubbs Catalyst 1st Generation is primarily used for olefin metathesis reactions, including:

Ring-Closing Metathesis (RCM): This reaction forms cyclic alkenes from dienes.

Cross Metathesis (CM): This reaction involves the exchange of alkylidene groups between different olefins.

Ring-Opening Metathesis Polymerization (ROMP): This reaction opens cyclic olefins to form polymers.

Common reagents used in these reactions include various alkenes and dienes. The major products formed are typically cyclic alkenes, linear alkenes, and polymers .

科学的研究の応用

Applications in Scientific Research

The applications of the Hoveyda-Grubbs Catalyst 1st Generation span various fields of research, including:

Organic Synthesis

- Olefin Metathesis : The primary application of this catalyst is in olefin metathesis reactions, which include:

- Ring-Closing Metathesis (RCM) : Formation of cyclic alkenes from dienes.

- Cross Metathesis (CM) : Exchange of alkylidene groups between different olefins.

- Ring-Opening Metathesis Polymerization (ROMP) : Opening cyclic olefins to produce polymers.

Pharmaceutical Development

The catalyst has been instrumental in synthesizing biologically active compounds and pharmaceuticals. Its ability to facilitate complex transformations efficiently allows chemists to create drug molecules with specific structures and functionalities.

Material Science

In material science, the Hoveyda-Grubbs Catalyst is used for developing advanced materials through polymerization techniques. It is particularly useful in creating polymers with tailored properties for specific applications.

Natural Product Synthesis

Researchers utilize this catalyst in the synthesis of natural products, enabling the construction of complex molecular architectures found in nature.

Case Study 1: Synthesis of Macrocyclic Compounds

A significant application of the Hoveyda-Grubbs Catalyst is in the synthesis of macrocyclic compounds through RCM. For instance, a study demonstrated its effectiveness in forming large cyclic structures that are challenging to synthesize using traditional methods. The catalyst's stability under various conditions allowed for high yields and selectivity.

Case Study 2: Development of Anticancer Agents

Another notable application involved using the catalyst to synthesize potential anticancer agents. Researchers reported successful transformations that led to compounds exhibiting significant biological activity against cancer cell lines, showcasing the catalyst's utility in medicinal chemistry.

Case Study 3: Polymerization Reactions

In polymer chemistry, the Hoveyda-Grubbs Catalyst has been employed to produce novel polymers with specific mechanical properties. A study highlighted its role in creating high-performance materials suitable for various industrial applications.

Comparative Analysis with Other Catalysts

| Catalyst Type | Stability | Activity | Tolerance to Functional Groups |

|---|---|---|---|

| Hoveyda-Grubbs Catalyst 1st Gen | High | Moderate | Excellent |

| Grubbs Catalyst 1st Generation | Moderate | High | Limited |

| Hoveyda-Grubbs Catalyst 2nd Gen | Very High | High | Excellent |

The comparison illustrates that while the this compound offers excellent functional group tolerance, newer generations provide enhanced stability and activity.

作用機序

The mechanism of action of the Hoveyda-Grubbs Catalyst 1st Generation involves the formation of a metallacyclobutane intermediate. The process can be summarized as follows:

Initiation: The catalyst reacts with an olefin to form a ruthenium-carbene complex.

Propagation: The complex undergoes a series of [2+2] cycloadditions and cycloreversions, forming a metallacyclobutane intermediate.

Termination: The intermediate breaks down to release the product and regenerate the catalyst.

類似化合物との比較

The Hoveyda-Grubbs Catalyst 1st Generation is often compared with other ruthenium-based catalysts, such as:

Grubbs Catalyst 1st Generation: Similar in structure but less stable and less tolerant of functional groups.

Grubbs Catalyst 2nd Generation: More active and stable but less selective in some reactions.

Hoveyda-Grubbs Catalyst 2nd Generation: More active and stable, with improved selectivity and efficiency

The uniqueness of the this compound lies in its balance of stability, activity, and functional group tolerance, making it a versatile tool in synthetic chemistry.

生物活性

The Hoveyda-Grubbs Catalyst 1st Generation, a ruthenium-based olefin metathesis catalyst, has garnered attention not only for its synthetic utility but also for its biological implications. This article delves into the biological activity of this catalyst, exploring its applications, mechanisms, and recent research findings.

Overview of this compound

The this compound is characterized by its molecular formula and a molecular weight of approximately 600.6 g/mol. It is primarily utilized in olefin metathesis reactions, enabling the formation of carbon-carbon double bonds through a catalytic process that is both efficient and versatile .

The catalytic activity of the Hoveyda-Grubbs catalyst arises from its ability to form a ruthenium-carbene complex, which facilitates the metathesis reaction. The mechanism involves several key steps:

- Formation of the Ruthenium-Carbene Complex : The catalyst activates olefins by forming a carbene intermediate.

- Metathesis Reaction : The carbene complex undergoes a series of exchanges with olefins, leading to the formation of new olefins.

- Regeneration of the Catalyst : After the reaction, the catalyst is regenerated, allowing it to participate in subsequent cycles.

Biological Applications

Recent studies have highlighted the potential biological applications of Hoveyda-Grubbs catalysts, particularly in drug development and bioconjugation processes.

Case Study: Biodegradable Polymersomes

A notable application involved incorporating the second-generation Hoveyda-Grubbs catalyst into biodegradable polymersomes designed to act as artificial organelles. This approach was aimed at enhancing the biocompatibility and efficacy of ruthenium-mediated reactions within living cells. The study demonstrated that these polymersomes could facilitate reactions that are typically not feasible in biological systems due to the inherent toxicity and reactivity of metal complexes .

Catalytic Activity in Living Cells

In a specific experiment involving HeLa cells, researchers tested polymersomes loaded with Hoveyda-Grubbs catalysts. The results showed successful catalysis within cellular environments, indicating that modifications to the catalyst structure could enhance its biocompatibility and functional performance in biological settings .

Comparative Analysis with Other Catalysts

| Catalyst Type | Activity | Stability | Biocompatibility |

|---|---|---|---|

| Hoveyda-Grubbs 1st Gen | Moderate | Moderate | Limited |

| Hoveyda-Grubbs 2nd Gen | High | High | Improved |

| Grubbs Catalyst | High | Low (less stable) | Limited |

The table above summarizes key differences between various catalysts concerning their activity, stability, and biocompatibility. The first-generation Hoveyda-Grubbs catalyst exhibits moderate activity and stability compared to its second-generation counterpart, which has been optimized for better performance in biological applications.

Research Findings on Biological Activity

Research indicates that modifications to the Hoveyda-Grubbs catalyst can significantly influence its catalytic properties and biological activity:

- Nitro-Substituted Variants : Studies have shown that introducing electron-withdrawing groups such as nitro groups can enhance the catalytic efficiency of Hoveyda-Grubbs catalysts in metathesis reactions .

- Solvent Effects : Variations in solvent conditions have been found to affect initiation rates and overall catalytic performance, suggesting that environmental factors play a crucial role in optimizing these catalysts for biological applications .

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for Hoveyda-Grubbs Catalyst 1st Generation in olefin metathesis?

The catalyst’s performance is influenced by temperature, solvent, and substrate accessibility. Unlike Grubbs 1st Generation, Hoveyda-Grubbs initiates reactions at lower temperatures (e.g., 40–60°C) due to its chelating isopropoxybenzylidene ligand, which stabilizes the active Ru center . For optimal results:

- Solvent choice : Use non-polar solvents like toluene or dichloromethane to enhance catalyst solubility and reduce decomposition .

- Substrate ratio : Maintain a catalyst loading of 5–10 mol% for sterically hindered substrates, as lower loadings may stall the reaction .

- Storage : Store at 2–8°C under inert gas to prevent phosphine ligand dissociation and oxidation .

Q. What strategies mitigate air sensitivity in reactions involving this compound?

While the catalyst is less air-sensitive than Grubbs 1st Generation, precautions are still critical:

- Inert atmosphere : Conduct reactions under argon/nitrogen using Schlenk-line techniques .

- Substrate pre-treatment : Purge substrates and solvents with inert gas to remove trace oxygen/moisture.

- Quenching : Terminate reactions with ethyl vinyl ether to stabilize the catalyst’s Ru-methylidene intermediate and prevent decomposition .

Q. How does Hoveyda-Grubbs 1st Generation compare to Grubbs 1st Generation in macrocyclic ring-closing metathesis (RCM)?

Hoveyda-Grubbs shows comparable reactivity to Grubbs 1st Generation in RCM but excels in large-scale applications due to:

- Lower initiation temperatures , reducing side reactions in heat-sensitive substrates .

- Longer catalyst lifetime , attributed to the chelating ligand stabilizing the active Ru species during prolonged reactions .

- Example: In synthesizing p53-Mdm2 peptide inhibitors, Hoveyda-Grubbs achieved 80% yield for 14-membered macrocycles, outperforming Grubbs in selectivity .

Advanced Research Questions

Q. What mechanistic insights have computational studies provided on Hoveyda-Grubbs 1st Generation?

ETS-NOCV (Extended Transition State-Natural Orbitals for Chemical Valence) and IQA (Interacting Quantum Atoms) analyses reveal:

- The chelating isopropoxybenzylidene ligand facilitates a lower-energy transition state by stabilizing the Ru center through electron donation .

- Rate-determining step : Dissociation of the phosphine ligand (PCy3) precedes olefin coordination, with an activation energy of ~20 kcal/mol .

- Steric effects : Bulkier substrates increase the energy barrier for phosphine dissociation, explaining slower initiation in hindered systems .

Q. How do decomposition pathways of Hoveyda-Grubbs 1st Generation impact reaction design?

Decomposition occurs via two primary routes:

- Phosphine ligand attack : Liberated PCy3 reacts with Ru-methylidene intermediates, forming inactive Ru complexes. This is minimized by using excess olefin to trap methylidenes .

- Thermal degradation : At >80°C, the chelating ligand dissociates, leading to Ru aggregation. Monitor reaction progress via NMR or GC-MS to halt before significant decomposition .

- Mitigation : Additives like CuCl or BHT (butylated hydroxytoluene) scavenge free phosphines and stabilize the catalyst .

Q. Can Hoveyda-Grubbs 1st Generation tolerate electron-deficient olefins in cross-metathesis?

While traditionally limited, recent studies show success with modifications:

- Solvent tuning : Dichloroethane enhances polarity, improving catalyst-substrate interaction for α,β-unsaturated carbonyls .

- Substrate activation : Pre-functionalize olefins with electron-withdrawing groups (e.g., nitro, sulfonyl) to increase electrophilicity.

- Example: Cross-metathesis of acrylonitrile derivatives achieved 60% yield using 15 mol% catalyst loading in DCE at 50°C .

特性

IUPAC Name |

dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33P.C10H12O.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)11-10-7-5-4-6-9(10)3;;;/h16-18H,1-15H2;3-8H,1-2H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKCJXPECJFQPQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45Cl2OPRu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449053 | |

| Record name | Hoveyda-Grubbs Catalyst 1st Generation | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203714-71-0 | |

| Record name | Hoveyda-Grubbs Catalyst 1st Generation | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(2-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。